6-(2,4-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders . This particular compound features a unique structure with a dichlorophenyl group and multiple methyl groups, contributing to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting with the preparation of the core benzodiazepine structure. Common synthetic routes include:
Cyclization Reactions: The formation of the benzodiazepine core often involves cyclization reactions of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the dichlorophenyl group and methyl groups is achieved through substitution reactions using reagents like chlorinated phenyl compounds and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield dechlorinated or demethylated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazepines.
Scientific Research Applications
6-(2,4-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(2,4-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The pathways involved include modulation of neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Uniqueness
6-(2,4-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one stands out due to its unique chemical structure, which may confer distinct pharmacological properties and potential therapeutic applications. Its dichlorophenyl group and multiple methyl groups differentiate it from other benzodiazepines, potentially leading to different receptor binding affinities and biological effects .
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O/c1-12-4-7-16-17(8-12)26-21(14-6-5-13(23)9-15(14)24)20-18(25-16)10-22(2,3)11-19(20)27/h4-9,21,25-26H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWRAFSOMLVODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)CC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.